1-Fluoro-2-methyl-4-(sulfinylamino)benzene
Overview
Description
“1-Fluoro-2-methyl-4-(sulfinylamino)benzene” is a fluorinated benzene derivative. It has a molecular formula of C7H6FNOS and a molecular weight of 171.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a fluoro group at the 1st position, a methyl group at the 2nd position, and a sulfinylamino group at the 4th position .Scientific Research Applications
Synthesis and Applications of Fluorinated Compounds
Fluorinated compounds, like the one mentioned, are often key intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their unique properties, such as enhanced stability and lipophilicity. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, has been developed, highlighting the importance of fluorinated intermediates in drug synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescence Applications
Compounds with benzene rings, especially those modified with functional groups like fluorine, are often studied for their fluorescent properties. The relationship between the fluorophore’s absorbance wavelength and the number of benzene rings it contains has been reviewed, showing the impact of molecular structure on fluorescence capabilities, which could be relevant for compounds like 1-Fluoro-2-methyl-4-(sulfinylamino)benzene (Wen, 2022).
Environmental Impact and Degradation
Fluorinated compounds also draw attention in environmental science due to their persistence and potential bioaccumulation. Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the challenges and mechanisms associated with breaking down fluorinated compounds in the environment, which might be applicable to understanding the environmental fate of this compound (Liu & Avendaño, 2013).
properties
IUPAC Name |
1-fluoro-2-methyl-4-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-4-6(9-11-10)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYDNTSAAVMEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=S=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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